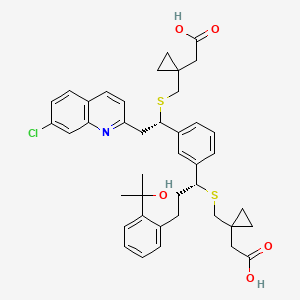
(R,S)-Montelukast Bis-sulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(R,S)-Montelukast Bis-sulfide, also known as this compound, is a useful research compound. Its molecular formula is C41H46ClNO5S2 and its molecular weight is 732.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(R,S)-Montelukast Bis-sulfide is a derivative of Montelukast, a well-known leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound has garnered attention for its potential biological activities, particularly its interaction with molecular targets involved in inflammatory processes.
- Molecular Formula : C₄₁H₄₆ClNO₅S₂
- Molecular Weight : 732.39 g/mol
- Appearance : Pale yellow to yellow solid
- Melting Point : Greater than 60°C
The biological activity of this compound is closely related to its parent compound, Montelukast. Its mechanism involves:
- Leukotriene Receptor Antagonism : It blocks the action of leukotrienes, which are inflammatory mediators that contribute to bronchoconstriction and airway inflammation in asthma and allergic responses.
- Covalent Bond Formation : The sulfur atom in the bis-sulfide can form covalent bonds with nucleophilic sites on proteins, modulating their activity and affecting various signaling pathways.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity:
- Eosinophil Activity : Similar to Montelukast, it may contribute to the reduction of eosinophilic inflammation in upper-airway inflammatory diseases such as rhinitis and nasal polyposis. Studies show it inhibits cytokine secretion (e.g., GM-CSF, IL-6, IL-8) from nasal mucosa and polyp epithelial cells .
- Cellular Effects : The compound has demonstrated effects on cellular signaling pathways involved in inflammation, potentially leading to reduced airway hyper-responsiveness and improved respiratory function .
In Vivo Studies
In vivo studies have further elucidated the therapeutic potential of this compound:
- Asthma Models : Animal studies indicate that repeated treatment with the compound can downregulate expression of CysLT1 receptors and reduce pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in models of asthma .
- Comparative Efficacy : Clinical trials have shown that while Montelukast effectively reduces exacerbations in chronic asthma, this compound may offer similar benefits with potentially fewer side effects due to its unique chemical structure .
Case Study 1: Pediatric Formulations
A recent study evaluated the pharmacokinetic profiles of Montelukast formulations in pediatric patients. It highlighted the importance of understanding drug performance across different age groups, noting that this compound could be modeled similarly due to its structural relationship with Montelukast .
Case Study 2: Long-term Efficacy
Long-term studies comparing Montelukast with other treatments indicated that while both had similar efficacy in reducing asthma symptoms, this compound may present a favorable safety profile. The data suggested fewer adverse events associated with this compound compared to traditional therapies .
Comparative Analysis Table
| Feature | Montelukast | This compound |
|---|---|---|
| Molecular Weight | 586.66 g/mol | 732.39 g/mol |
| Mechanism | Leukotriene receptor antagonist | Leukotriene receptor antagonist |
| Eosinophil Reduction | Yes | Yes |
| Side Effects | Possible neuropsychiatric effects | Potentially lower incidence |
| Therapeutic Indications | Asthma, allergic rhinitis | Inflammatory conditions |
Properties
CAS No. |
1187586-61-3 |
|---|---|
Molecular Formula |
C41H46ClNO5S2 |
Molecular Weight |
732.4 g/mol |
IUPAC Name |
2-[1-[[(1R)-1-[3-[(1R)-1-[[1-(carboxymethyl)cyclopropyl]methylsulfanyl]-2-(7-chloroquinolin-2-yl)ethyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid |
InChI |
InChI=1S/C41H46ClNO5S2/c1-39(2,48)33-9-4-3-6-27(33)12-15-35(49-25-40(16-17-40)23-37(44)45)29-7-5-8-30(20-29)36(50-26-41(18-19-41)24-38(46)47)22-32-14-11-28-10-13-31(42)21-34(28)43-32/h3-11,13-14,20-21,35-36,48H,12,15-19,22-26H2,1-2H3,(H,44,45)(H,46,47)/t35-,36-/m1/s1 |
InChI Key |
SJNODSMYYCYZTO-LQFQNGICSA-N |
SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1CC[C@H](C2=CC(=CC=C2)[C@@H](CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC(=CC=C2)C(CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)SCC6(CC6)CC(=O)O)O |
Synonyms |
1-[[[(1R)-1-[3-[(1R)-1-[[[1-(Carboxymethyl)cyclopropyl]methyl]thio]-2-(7-chloro-2-quinolinyl)ethyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]-cyclopropaneacetic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















